molecular formula C13H10FNO2 B1396634 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester CAS No. 222551-27-1

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester

Cat. No.: B1396634
CAS No.: 222551-27-1
M. Wt: 231.22 g/mol
InChI Key: QGIVYJIOIXHZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters

Scientific Research Applications

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides similar compounds to researchers and mentions that the buyer assumes responsibility to confirm product identity and/or purity . The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty with respect to the product .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that the compound might interact with palladium catalysts or related targets.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in these reactions as an organoboron reagent. In such reactions, the compound would interact with a palladium catalyst to form a new carbon-carbon bond.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it might be involved in the synthesis of various organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , its primary effect would likely be the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid, while reduction may produce 4-(4-Fluoro-phenyl)-pyridine-2-methanol.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
  • 4-(4-Bromo-phenyl)-pyridine-2-carboxylic acid methyl ester
  • 4-(4-Methyl-phenyl)-pyridine-2-carboxylic acid methyl ester

Uniqueness

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-8-10(6-7-15-12)9-2-4-11(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVYJIOIXHZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.